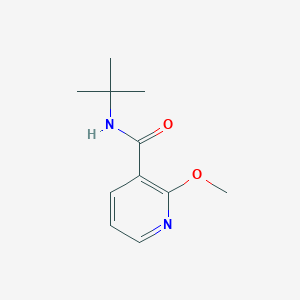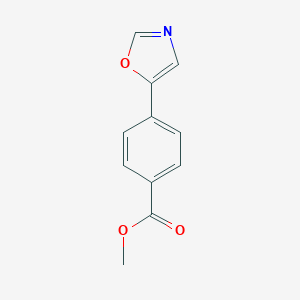
4-(1,3-恶唑-5-基)苯甲酸甲酯
描述
Methyl 4-(1,3-oxazol-5-yl)benzoate is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .
科学研究应用
Methyl 4-(1,3-oxazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
作用机制
Target of Action
The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
Methyl 4-(1,3-oxazol-5-yl)benzoate acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate affects several biochemical pathways. For instance, it has implications in ophthalmology, where hCA II is a target for the treatment of glaucoma
Result of Action
The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate can have several molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(1,3-oxazol-5-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(1,3-oxazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .
Industrial Production Methods
In industrial settings, the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions
Methyl 4-(1,3-oxazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of 4-(1,3-oxazol-5-yl)benzoic acid.
Reduction: Formation of 4-(1,3-oxazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Methyl 3-(1,3-oxazol-5-yl)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of an ester group.
Uniqueness
Methyl 4-(1,3-oxazol-5-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
methyl 4-(1,3-oxazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHUUMUCVZCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363129 | |
| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-14-8 | |
| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
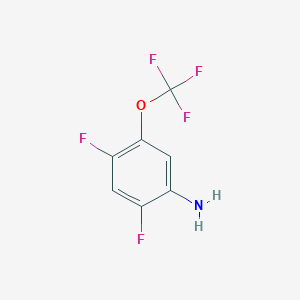
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
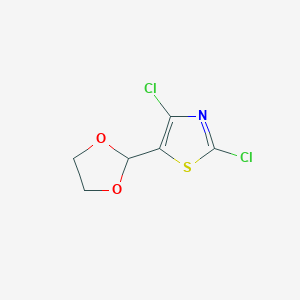

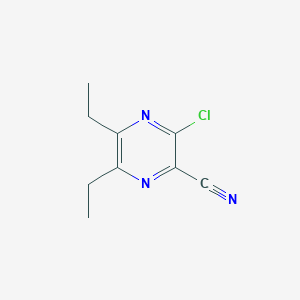
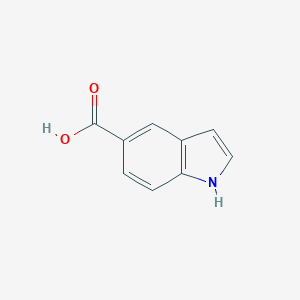
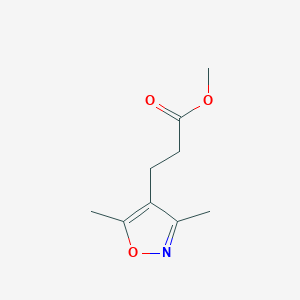
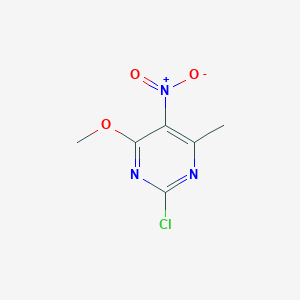
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
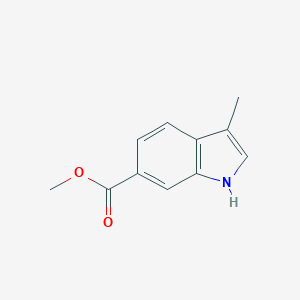
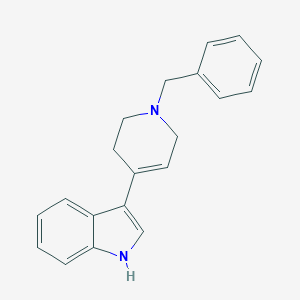
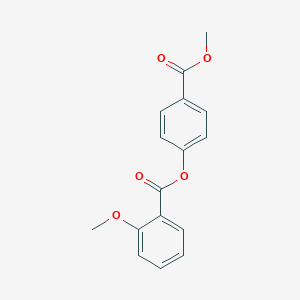
![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)
